molecular formula C15H12N2O3S2 B10797209 2-[6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

2-[6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

Cat. No.: B10797209
M. Wt: 332.4 g/mol
InChI Key: DYCCEQUNLMNCFJ-UHFFFAOYSA-N
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Description

OSM-S-641 is a compound that belongs to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-641 involves the construction of the thienopyrimidine scaffold. The initial step typically involves the synthesis of the thiophene starting material, followed by the formation of the aminothienopyrimidine scaffold through a series of organic reactions. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for OSM-S-641 are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the compound, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

OSM-S-641 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-641 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of OSM-S-641 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

OSM-S-641 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-641 involves its interaction with specific molecular targets and pathways. In the context of malaria treatment, OSM-S-641 acts as an inhibitor of Plasmodium falciparum asparagine tRNA synthetase, leading to the inhibition of protein translation and activation of the amino acid starvation response . This results in selective activity against the malaria parasite, making it a promising candidate for further development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OSM-S-641 include other members of the aminothienopyrimidine series, such as OSM-S-106. These compounds share a similar core structure but may have different functional groups or substituents that affect their biological activity and chemical properties .

Uniqueness

OSM-S-641 is unique due to its specific molecular structure and the resulting biological activity. Compared to other similar compounds, OSM-S-641 has shown a lower propensity for developing resistance in malaria parasites, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C15H12N2O3S2/c1-20-10-4-2-3-9(5-10)12-6-11-14(22-12)15(17-8-16-11)21-7-13(18)19/h2-6,8H,7H2,1H3,(H,18,19)

InChI Key

DYCCEQUNLMNCFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O

Origin of Product

United States

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